2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate
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Overview
Description
2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate is a complex organic compound that belongs to the class of phosphinates Phosphinates are organophosphorus compounds containing a phosphorus atom bonded to an oxygen atom and two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate typically involves the reaction of 2-isopropyl-5-methylcyclohexanol with phenylphosphinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphinate ester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction and conditions employed .
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism by which 2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. The hydroxymethyl and phosphinate groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphinates such as:
- Menthyl phosphinate
- Phenylphosphinic acid derivatives
- Cyclohexyl phosphinates
Uniqueness
2-Isopropyl-5-methylcyclohexyl hydroxymethyl(phenyl)phosphinate is unique due to its specific structural features, including the isopropyl and methyl groups on the cyclohexyl ring and the hydroxymethyl group attached to the phosphinate. These features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H27O3P |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]methanol |
InChI |
InChI=1S/C17H27O3P/c1-13(2)16-10-9-14(3)11-17(16)20-21(19,12-18)15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3 |
InChI Key |
JCNMOFIXWKIJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(CO)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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